

An In-depth Technical Guide to the Stability and Reactivity of Bromotrichloromethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromotrichloromethane*

Cat. No.: *B165885*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and reactivity profile of **bromotrichloromethane** (CBrCl_3). It is intended to serve as a technical resource, consolidating essential data, experimental methodologies, and reaction pathways to support its application in research and development.

Core Properties and Stability Profile

Bromotrichloromethane is a dense, non-flammable, colorless liquid with a chloroform-like odor.^{[1][2]} It is practically insoluble in water but miscible with many organic solvents like alcohol and ether.^{[2][3]} The molecule's stability is a critical factor in its handling, storage, and application. Under normal laboratory conditions, it is considered stable.^{[1][4][5]}

Thermal and Photolytic Stability

Bromotrichloromethane is stable at room temperature when stored in closed containers.^{[1][4][5]} However, upon heating to decomposition, it emits highly toxic fumes of hydrogen chloride and hydrogen bromide.^{[1][6]}

The C-Br bond is the weakest link in the molecule and is susceptible to cleavage under UV irradiation. Photolysis, particularly with light at wavelengths around 3650 Å (365 nm), leads to the homolytic cleavage of the C-Br bond, generating the trichloromethyl radical ($\bullet\text{CCl}_3$) and a bromine atom ($\text{Br}\bullet$).^{[7][8]} This photochemical reactivity is the basis for many of its applications

in radical reactions. While photolysis can occur, it is not considered an environmentally significant degradation pathway in the atmosphere.[1][6]

Atmospheric and Hydrolytic Stability

In the atmosphere, **bromotrichloromethane** is expected to exist entirely in the vapor phase.[1] Its degradation is slow, primarily occurring through reaction with photochemically-produced hydroxyl radicals.[1][6] The estimated atmospheric half-life for this reaction is exceedingly long, projected to be greater than 44 years.[1][6]

Hydrolysis of **bromotrichloromethane** occurs at an extremely slow rate, with an estimated half-life exceeding 100 years, similar to other highly halogenated organic compounds.[1]

Quantitative Data Summary

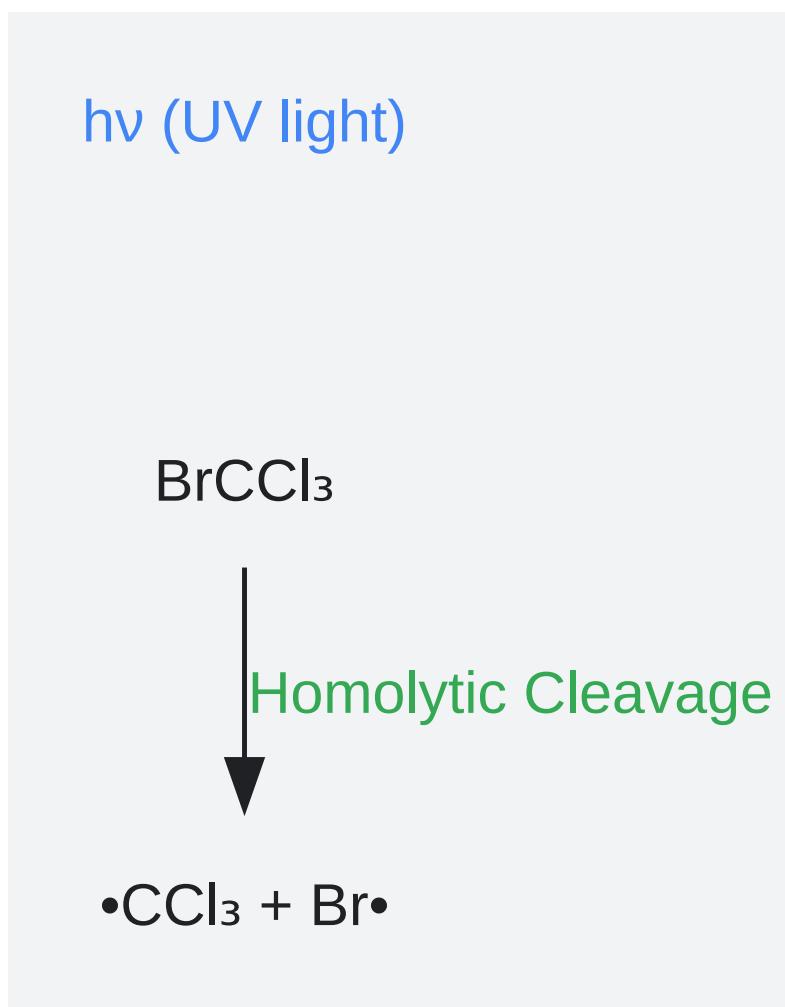
The following tables summarize key quantitative data for **bromotrichloromethane**.

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	CB ₂ Cl ₃	[2][3]
Molar Mass	198.27 g·mol ⁻¹	[2]
Appearance	Colorless heavy liquid	[1][2]
Density	2.012 g/mL at 25 °C	[3][6]
Melting Point	-6 °C	[3]
Boiling Point	105 °C	[2][3]
Vapor Pressure	39 mm Hg at 25 °C	[1][5]
Water Solubility	Insoluble	[1][2][3]
Refractive Index (n ²⁰ /D)	1.5065	[1][3]
UV Absorption Max (in isooctane)	240 nm (log ε = 2.3)	[6]

Table 2: Stability and Reactivity Data

Parameter	Value / Observation	Source
Atmospheric Half-Life	> 44 years (reaction with $\cdot\text{OH}$)	[1][6]
Hydrolysis Half-Life	> 100 years (estimated)	[1]
Bioconcentration Factor (BCF)	49 (estimated)	[1]
Photolysis Quantum Yield (Φ)	Pressure and temperature dependent; Φ of CBrCl_3 decomposition is 2x Φ of C_2Cl_6 formation.	[7]
Primary Photolysis Products	Trichloromethyl radical ($\cdot\text{CCl}_3$), Bromine atom ($\text{Br}\cdot$)	[7][8]
Hazardous Decomposition Products	Hydrogen chloride (HCl), Hydrogen bromide (HBr), Carbon oxides (CO, CO ₂)	[1][4][5]
Incompatibilities	Strong oxidizing agents, strong bases, ethylene, alkali metals (e.g., potassium, sodium), powdered aluminum, magnesium.	[1][4][5][9]

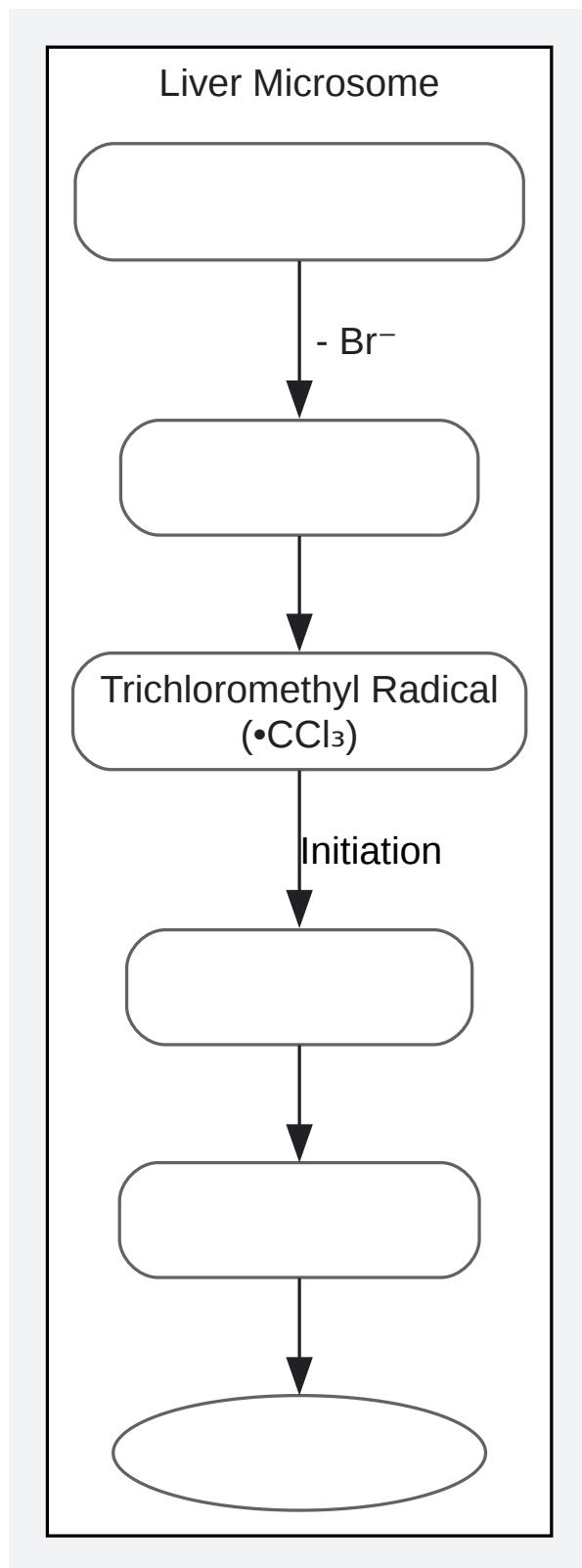

Reactivity Profile and Mechanisms

The reactivity of **bromotrichloromethane** is dominated by free-radical pathways initiated by the cleavage of the C-Br bond.

Radical Reactions

As a relatively stable and commercially available reagent, **bromotrichloromethane** serves as an excellent source of the trichloromethyl radical ($\cdot\text{CCl}_3$).^[10] This reactivity has been exploited in numerous organic transformations.

- Atom Transfer Radical Addition (ATRA): The $\bullet\text{CCl}_3$ radical readily adds across unsaturated bonds (alkenes), making CBrCl_3 a key reagent in ATRA reactions.[2][11] This allows for the simultaneous introduction of a bromine atom and a trichloromethyl group to a molecule.
- Chain Transfer Agent: It is employed as a chain transfer agent in the radical polymerization of monomers like methacrylates.[2][3]
- Brominating Agent: Under sunlamp irradiation or other radical-initiating conditions, it is used for the bromination of benzylic positions.[1][3]
- Other Radical Reactions: It participates in a variety of other radical-mediated reactions, including C-H hydroxylation, cross-dehydrogenation, and the synthesis of gem-dichloroolefins from hydrazones in the presence of a copper catalyst.[10]



[Click to download full resolution via product page](#)

Caption: Photolytic cleavage of **Bromotrichloromethane**.

Metabolic Reactivity and Toxicity

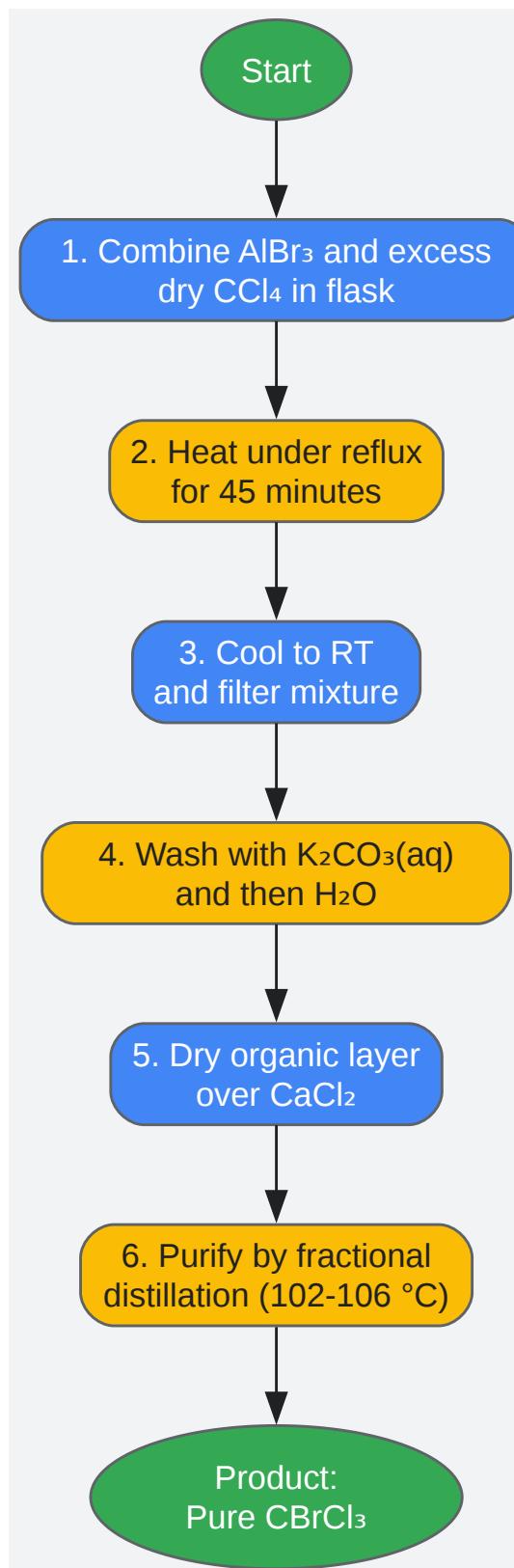
In biological systems, particularly in the liver, **bromotrichloromethane** undergoes metabolic activation by cytochrome P450 enzymes.^[3] This process involves the loss of a bromide ion to form the highly reactive trichloromethyl free radical.^[3] This radical is a potent initiator of lipid peroxidation, a key mechanism of its hepatotoxicity, which is reported to be about three times more potent than that of carbon tetrachloride.^{[1][3][6]} This metabolic pathway can also lead to the formation of phosgene (COCl₂).^[3]

[Click to download full resolution via product page](#)

Caption: Metabolic activation leading to hepatotoxicity.

Reactivity with Other Reagents

- Oxidizing and Reducing Agents: **Bromotrichloromethane** is incompatible with strong oxidizing agents.[1][4][5] Its metabolism by liver microsomes is an oxidative process that requires NADPH and is inhibited in the absence of oxygen.[12]
- Bases: It is incompatible with strong bases.[1][4][5]
- Appel-type Reactions: It can serve as a substitute for carbon tetrachloride in chlorination reactions, such as the conversion of benzyl alcohols to benzyl chlorides using triphenylphosphine.[13][14] This offers a safer, more environmentally friendly alternative, avoiding a potent ozone-depleting substance.[13]


Experimental Protocols

Synthesis of Bromotrichloromethane

A common laboratory synthesis involves the reaction of carbon tetrachloride with anhydrous aluminum bromide.[15]

Protocol:

- Set up a reflux apparatus with a round-bottom flask, condenser, and drying tube. Ensure all glassware is thoroughly dried.
- In the flask, combine 168.5 g of anhydrous aluminum bromide ($AlBr_3$) with 940 g of dry carbon tetrachloride (CCl_4).[15]
- Heat the mixture to reflux and maintain for 45 minutes.[15]
- After cooling to room temperature, filter the reaction mixture to remove any solids.
- Transfer the filtrate to a separatory funnel and wash sequentially with 170 mL of 5% aqueous potassium carbonate (K_2CO_3) solution and then twice with 170 mL portions of water.[15]
- Separate the organic layer and dry it over anhydrous calcium chloride ($CaCl_2$).[15]
- Purify the crude product by fractional distillation. Collect the fraction boiling between 102-106 °C.[15]

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and purification.

Purification Protocol

For purifying commercial **bromotrichloromethane**, several methods can be employed.

Protocol:

- Wash the CBrCl₃ with a dilute aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution to remove acidic impurities.[1][3]
- Follow with a wash using deionized water.[1][3]
- Dry the washed CBrCl₃ over a suitable drying agent such as anhydrous CaCl₂, BaO, or MgSO₄.[1][3]
- Distill the dried liquid in diffuse light.[1][3]
- Store the purified product in a tightly sealed, dark container to prevent photodecomposition. [1][3]

Photostability Testing Protocol

This protocol provides a general framework for assessing the photostability of **bromotrichloromethane**, adapted from ICH guidelines for drug substances.[16][17][18]

Objective: To evaluate the decomposition of **bromotrichloromethane** under controlled light exposure.

Methodology:

- Sample Preparation: Place a thin layer (not more than 3 mm) of purified **bromotrichloromethane** in a chemically inert, transparent container (e.g., quartz dish). Prepare an identical sample in a light-opaque container to serve as a dark control.[18]
- Light Source: Use a photostability chamber equipped with a light source that meets ICH Q1B options, such as an artificial daylight lamp combined with UV-A fluorescent lamps. The light source should emit in the range of 320-800 nm.[19]

- **Exposure Conditions:** Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[16][18] Maintain a constant temperature to isolate photolytic effects from thermal degradation.
- **Analysis:** At specified time intervals, withdraw aliquots from both the exposed and dark control samples.
- **Analytical Method:** Analyze the samples using a validated stability-indicating method, such as gas chromatography (GC) with an appropriate detector (e.g., ECD or MS). Quantify the parent compound (CBrCl_3) and identify and quantify any major degradation products, such as hexachloroethane (C_2Cl_6).
- **Evaluation:** Compare the degradation profiles of the exposed sample and the dark control to determine the extent of photolytic degradation. The quantum yield of decomposition can be calculated if the photon flux is known.[7][20]

Handling and Storage

Handling:

- Use in a well-ventilated area or under a chemical fume hood to keep airborne concentrations low.[4][5]
- Avoid contact with eyes, skin, and clothing.[4][5]
- Wear appropriate personal protective equipment (PPE), including chemical safety goggles, protective gloves (e.g., PVC), and a lab coat.[4][9]
- Avoid ingestion and inhalation.[4][5]

Storage:

- Store in a tightly closed, light-resistant container.[1][4][5]
- Keep in a cool, dry, well-ventilated area.[1][4][5]

- Store away from incompatible substances such as strong bases, oxidizing agents, and reactive metals.[1][4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Bromotrichloromethane - Wikipedia [en.wikipedia.org]
- 3. Bromotrichloromethane | 75-62-7 [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Bromotrichloromethane(75-62-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Bromotrichloromethane | CBrCl₃ | CID 6383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Photolysis of bromotrichloromethane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. Photolysis of bromotrichloromethane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oxidation of carbon tetrachloride, bromotrichloromethane, and carbon tetrabromide by rat liver microsomes to electrophilic halogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. The Use of Bromotrichloromethane in Chlorination Reactions [organic-chemistry.org]
- 15. prepchem.com [prepchem.com]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]

- 18. ikev.org [ikev.org]
- 19. q1scientific.com [q1scientific.com]
- 20. Quantum yield - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Stability and Reactivity of Bromotrichloromethane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165885#bromotrichloromethane-stability-and-reactivity-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com